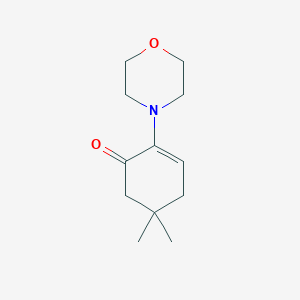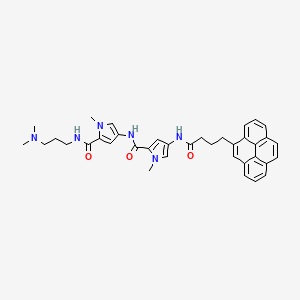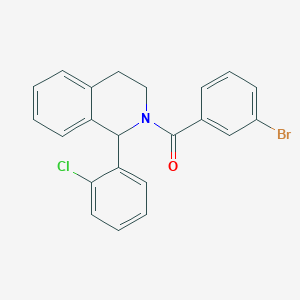![molecular formula C17H18O2 B15162655 1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one CAS No. 143109-82-4](/img/structure/B15162655.png)
1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one is an organic compound with a complex structure that includes a biphenyl core substituted with a hydroxypropyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Friedel-Crafts alkylation reaction using propylene oxide and a Lewis acid catalyst.
Attachment of the Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of 1-[4’-(3-Carboxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one.
Reduction: Formation of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
1-[4’-(3-Carboxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one: Similar structure but with a carboxylic acid group instead of a hydroxypropyl group.
Uniqueness: 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
143109-82-4 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
1-[4-[4-(3-hydroxypropyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-13(19)15-8-10-17(11-9-15)16-6-4-14(5-7-16)3-2-12-18/h4-11,18H,2-3,12H2,1H3 |
InChI-Schlüssel |
NQHKRTXDDLZBCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


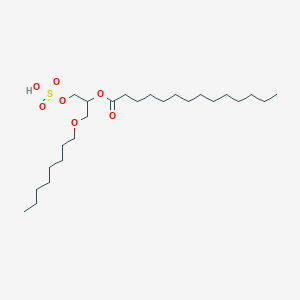

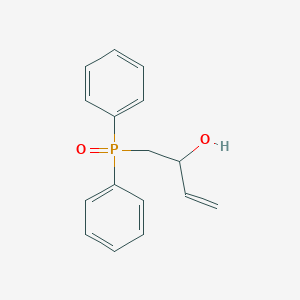
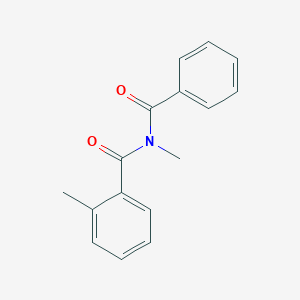
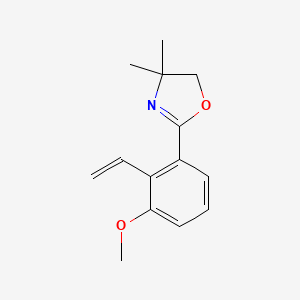
![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)
